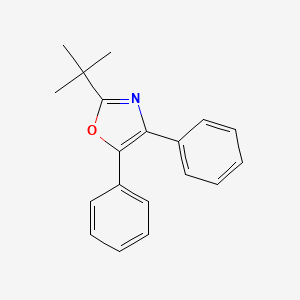
2-tert-Butyl-4,5-diphenyl-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-4,5-diphenyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family It is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
The synthesis of 2-tert-Butyl-4,5-diphenyl-1,3-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of β-hydroxy amides using reagents such as DAST and Deoxo-Fluor . Another approach is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and aromatic aldehydes in the presence of a base . Industrial production methods often involve the use of palladium-catalyzed direct arylation of oxazoles with aryl halides .
Analyse Chemischer Reaktionen
2-tert-Butyl-4,5-diphenyl-1,3-oxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield the corresponding amines.
Substitution: The compound can undergo substitution reactions with halides and other electrophiles in the presence of suitable catalysts.
Common reagents used in these reactions include palladium catalysts, iodine, and copper nitrate. Major products formed from these reactions include phenylglyoxals, amines, and substituted oxazoles .
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-4,5-diphenyl-1,3-oxazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-4,5-diphenyl-1,3-oxazole involves its interaction with molecular targets and pathways. The compound can act as a hole-blocking material in OLEDs, enhancing the efficiency of the device by preventing the recombination of charge carriers . In biological systems, it may interact with specific proteins or enzymes, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-tert-Butyl-4,5-diphenyl-1,3-oxazole can be compared with other similar compounds, such as:
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: This compound is used in similar applications, including OLEDs and memory devices.
Isoxazole derivatives: These compounds have a similar five-membered ring structure and are known for their wide range of biological activities.
Thiadiazole and oxadiazole derivatives: These compounds share structural similarities and are used in various medicinal and industrial applications.
The uniqueness of this compound lies in its specific structural features and its ability to enhance the performance of electronic devices and serve as a versatile scaffold in drug discovery .
Eigenschaften
CAS-Nummer |
917988-91-1 |
|---|---|
Molekularformel |
C19H19NO |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
2-tert-butyl-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C19H19NO/c1-19(2,3)18-20-16(14-10-6-4-7-11-14)17(21-18)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI-Schlüssel |
JXAWDUBCOMYVAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


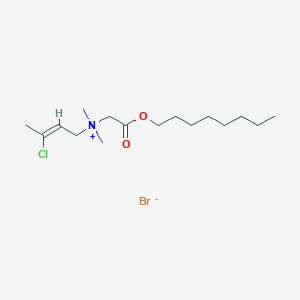
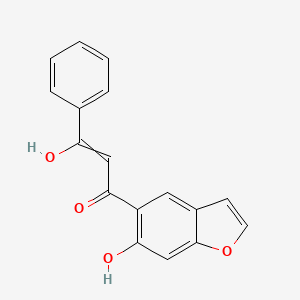
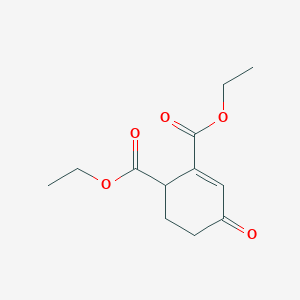
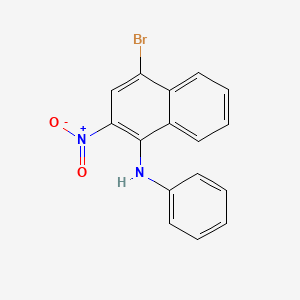
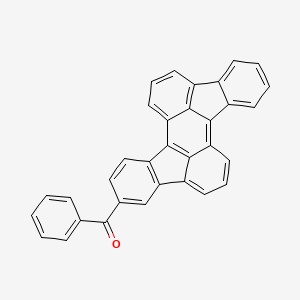
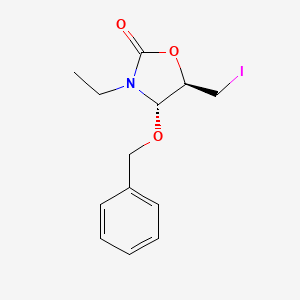
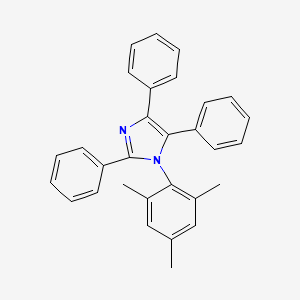
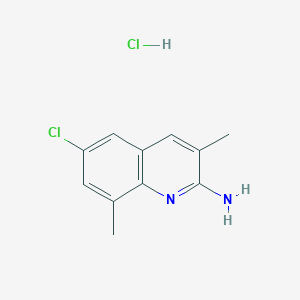
![Tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12628572.png)
![2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628578.png)
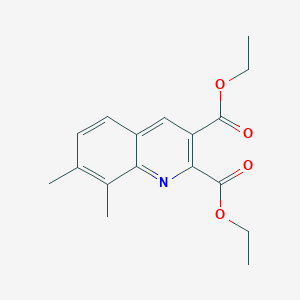
![Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]-](/img/structure/B12628592.png)
![4-(2-Morpholin-4-yl-7-pyridin-3-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl)aniline](/img/structure/B12628604.png)

